1-Pentan-d11-ol

Description

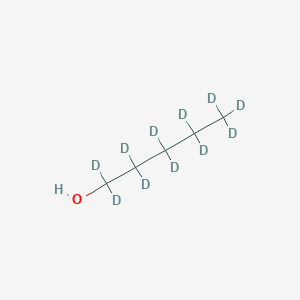

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-GILSBCIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584004 | |

| Record name | (~2~H_11_)Pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126840-22-0 | |

| Record name | (~2~H_11_)Pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126840-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Pentan-d11-ol chemical properties and specifications

An in-depth examination of the chemical properties, specifications, and analytical applications of 1-Pentan-d11-ol, a crucial internal standard for mass spectrometry-based research.

This technical guide provides a comprehensive overview of this compound (CAS: 108532-43-8), a deuterated form of 1-pentanol. This isotopically labeled compound is an invaluable tool for researchers, scientists, and drug development professionals, primarily serving as an internal standard in quantitative analyses. Its chemical and physical properties closely mirror those of its non-deuterated counterpart, with the key difference being its increased mass due to the substitution of hydrogen atoms with deuterium. This mass difference allows for its use in isotope dilution mass spectrometry, a powerful technique for accurate quantification.

Core Chemical Properties and Specifications

This compound is a stable, isotopically enriched compound. The following tables summarize its key chemical and physical properties.

| Identifier | Value | Source |

| CAS Number | 108532-43-8 | N/A |

| Chemical Formula | CD₃(CD₂)₄OH | N/A |

| Molecular Weight | 99.22 g/mol | N/A |

| Isotopic Purity | Typically ≥98 atom % D | N/A |

| Physical Property | Value | Source |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 136-138 °C | N/A |

| Melting Point | -78 °C | N/A |

| Density | 0.911 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.409 | N/A |

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in analytical chemistry, particularly in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard is considered a best practice in bioanalytical assays to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Experimental Protocol: Quantification of 1-Pentanol in a Biological Matrix using GC-MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of 1-pentanol in a biological sample, such as plasma or urine.

1. Materials and Reagents:

-

1-Pentanol (analytical standard)

-

This compound (internal standard)

-

Organic solvent (e.g., methanol, acetonitrile, LC-MS grade)

-

Deionized water

-

Sample matrix (e.g., plasma, urine)

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Preparation of Standards and Samples:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-pentanol and this compound in the chosen organic solvent.

-

Calibration Standards: Prepare a series of calibration standards by spiking the sample matrix with known concentrations of 1-pentanol.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration.

-

Sample Preparation:

-

To a known volume of the biological sample (and each calibration standard), add a precise volume of the internal standard spiking solution.

-

Vortex the samples to ensure thorough mixing.

-

Perform a protein precipitation step by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

-

Vortex again and then centrifuge to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for GC-MS analysis.

-

3. GC-MS Parameters:

-

Injector: Split/splitless injector, with a typical injection volume of 1 µL.

-

Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An appropriate temperature program to achieve separation of 1-pentanol from other matrix components. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 150°C), and hold for a few minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for both 1-pentanol and this compound.

-

4. Data Analysis:

-

Integrate the peak areas for the selected ions of both 1-pentanol and this compound.

-

Calculate the peak area ratio of 1-pentanol to this compound for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of 1-pentanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Analytical Workflow for Quantification

The following diagram illustrates the general workflow for the quantitative analysis of an analyte using an internal standard with GC-MS.

Caption: General workflow for quantitative analysis using an internal standard.

Metabolic Pathway of 1-Pentanol

While this compound is primarily used as an analytical standard, understanding the metabolic fate of its non-deuterated analog, 1-pentanol, is relevant in many biological studies. 1-Pentanol can be metabolized in the body through oxidation pathways.

Caption: Simplified metabolic pathway of 1-pentanol oxidation.

Synthesis and Isotopic Purity of 1-Pentan-d11-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1-Pentan-d11-ol. This deuterated analog of 1-pentanol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document outlines a common synthetic route and details the analytical methodologies required to ensure the high isotopic enrichment of the final product.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a highly deuterated precursor, pentanoic acid. A plausible and efficient synthetic route involves the use of pentanoic-d9 acid as a starting material and a deuterated reducing agent to install the final two deuterium atoms at the C1 position.

Reaction Scheme:

CD₃(CD₂)₃COOD + LiAlD₄ → CD₃(CD₂)₃CD₂OD

Pentanoic-d9,d1-acid + Lithium aluminum deuteride → this compound

Starting Materials and Reagents

| Compound Name | CAS Number | Supplier Example | Notes |

| Pentanoic-d9 Acid | 115871-50-6 | Cambridge Isotope Laboratories, Inc. | Typically available with high isotopic enrichment (e.g., 98 atom % D).[1] |

| Lithium aluminum deuteride (LiAlD₄) | 14128-54-2 | Sigma-Aldrich | A powerful deuterated reducing agent. Must be handled with care under anhydrous conditions. |

| Anhydrous Diethyl Ether | 60-29-7 | Sigma-Aldrich | Used as a solvent for the reduction reaction. Must be thoroughly dried before use. |

| Deuterium Oxide (D₂O) | 7789-20-0 | Sigma-Aldrich | Used for the workup to deuterate the hydroxyl group. |

| 1 M Hydrochloric Acid (in D₂O) | N/A | Prepared in-house | Used for the acidic workup. |

Experimental Protocol: Reduction of Pentanoic-d9 Acid

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Deuterated Acid: A solution of pentanoic-d9 acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlD₄ at a rate that maintains the reaction temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period (typically 2-4 hours) to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: The reaction mixture is cooled to 0 °C, and the excess LiAlD₄ is quenched by the slow, dropwise addition of deuterium oxide (D₂O). This is followed by the addition of a 1 M solution of hydrochloric acid in D₂O until the precipitated salts dissolve.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical to validate the success of the synthesis and to ensure its suitability for its intended application. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive assessment of both the overall isotopic enrichment and the site-specific deuterium incorporation.

Quantitative Data Summary

| Parameter | Specification | Analytical Technique |

| Isotopic Purity (Atom % D) | ≥ 98% | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥ 99% | Gas Chromatography (GC) |

| Molecular Weight (d11) | 99.22 g/mol | Mass Spectrometry |

Experimental Protocol: Isotopic Purity Determination by GC-MS

Gas chromatography coupled with mass spectrometry is a powerful technique for determining the isotopic distribution of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the purified this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.

-

Injection Volume: 1 µL

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the molecular ion of the unlabeled and fully deuterated 1-pentanol (e.g., m/z 50-150).

-

Acquisition Mode: Full scan mode with high resolution.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion peaks for each isotopologue (M, M+1, M+2, ..., M+11).

-

Calculate the isotopic purity (Atom % D) by considering the weighted average of the deuterium content across all observed isotopologues.

-

Experimental Protocol: Isotopic Purity Determination by NMR Spectroscopy

¹H and ²H NMR spectroscopy are used to confirm the positions and extent of deuteration.

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable NMR solvent (e.g., CDCl₃).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the pentyl chain protons confirms a high level of deuteration.

-

The presence of a small residual signal for the hydroxyl proton (which may be broad and variable in position) is expected.

-

-

²H NMR Analysis:

-

Acquire a deuterium NMR spectrum.

-

Observe signals corresponding to the different deuterated positions in the molecule (CD₃, CD₂, CD₂OH).

-

The relative integration of these signals can be used to confirm the distribution of deuterium atoms.

-

Conclusion

The synthesis of this compound with high isotopic purity is readily achievable through the reduction of commercially available pentanoic-d9 acid with a deuterated reducing agent. Rigorous analytical characterization using high-resolution mass spectrometry and NMR spectroscopy is essential to confirm the isotopic enrichment and the correct placement of the deuterium atoms. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the synthesis and quality control of this important deuterated compound, ensuring its reliability for various applications in drug development and scientific research.

References

An In-depth Technical Guide to 1-Pentan-d11-ol (CAS: 126840-22-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentan-d11-ol (CAS number: 126840-22-0) is a deuterated form of 1-pentanol, a primary alcohol.[1][2] As a stable isotope-labeled (SIL) compound, it serves as an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to be used as an internal standard to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive overview of the technical properties, applications, and experimental considerations for the use of this compound, with a focus on its role in pharmaceutical research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are critical for its application in analytical methodologies, influencing its behavior in chromatographic separations and mass spectrometric detection. Data for its non-deuterated analog, 1-pentanol, is provided for comparison.

| Property | This compound | 1-Pentanol (for comparison) |

| CAS Number | 126840-22-0[2][3][4] | 71-41-0 |

| Chemical Formula | CD₃(CD₂)₄OH[2][4] | C₅H₁₂O |

| Molecular Weight | 99.22 g/mol [3][5] | 88.15 g/mol [2] |

| Isotopic Purity | Typically ≥98 atom % D[3][5] | Not Applicable |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 136-138 °C[3] | 137-139 °C[2] |

| Melting Point | -78 °C[3] | -78 °C[2] |

| Density | 0.911 g/mL at 25 °C[3] | 0.811 g/cm³ |

| Refractive Index | n20/D 1.409[3] | n20/D 1.410 |

| Flash Point | 49.0 °C (120.2 °F) - closed cup[3] | 33 °C (91 °F) |

| Solubility | Miscible with ethanol and ether; slightly soluble in water. | Slightly soluble in water (22 g/L)[2] |

Synthesis Overview

While specific, proprietary synthesis methods for this compound are not publicly detailed, a common approach for preparing deuterated alcohols involves the reduction of a corresponding carbonyl compound using a deuterated reducing agent. For this compound, a plausible synthetic route would be the reduction of deuterated pentanal or a deuterated pentanoic acid derivative with a strong deuteride donor like lithium aluminum deuteride (LiAlD₄).

Another potential method is the catalytic hydrogen-deuterium exchange of 1-pentanol using heavy water (D₂O) as the deuterium source in the presence of a suitable catalyst, such as a ruthenium or rhodium complex. This method, however, can be challenging for achieving full deuteration and may result in a mixture of partially deuterated species.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Pharmacokinetic (PK) Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. Deuterated internal standards are the "gold standard" for quantitative bioanalysis in these studies. By adding a known amount of this compound to a biological sample (e.g., plasma, urine) containing its non-deuterated counterpart or a structurally similar analyte, researchers can accurately quantify the analyte's concentration. The deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction of these variables.

Metabolomics and Biomarker Discovery

1-Pentanol can be an endogenous volatile organic compound (VOC) and its levels in biological fluids like blood, urine, or exhaled breath may be indicative of certain physiological or pathological states. For instance, altered levels of pentanol have been investigated as potential biomarkers in diseases such as nonalcoholic fatty liver disease and certain types of cancer. In such studies, this compound is essential for the accurate quantification of endogenous 1-pentanol, enabling researchers to discern subtle but significant changes in its concentration.

Metabolic Fate of 1-Pentanol

Understanding the metabolism of 1-pentanol is relevant when it is present as an excipient in drug formulations or as an environmental exposure. 1-Pentanol is primarily metabolized in the liver by alcohol dehydrogenase to pentanal, which is then rapidly oxidized by aldehyde dehydrogenase to pentanoic acid (valeric acid).[3] Pentanoic acid can then enter into further metabolic pathways.

Caption: Metabolic pathway of 1-pentanol.

Experimental Protocols

The following is a representative experimental protocol for the quantification of 1-pentanol in human plasma using this compound as an internal standard via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Materials and Reagents

-

1-Pentanol (analyte)

-

This compound (internal standard, IS)

-

Methanol (LC-MS grade)

-

Human plasma (blank)

-

Sodium chloride (NaCl)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane)

Preparation of Standards and Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-pentanol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 1-pentanol stock solution with methanol to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

-

Calibration Standards: To 1 mL of blank human plasma in a headspace vial, add 10 µL of each working standard solution and 10 µL of the internal standard spiking solution.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.

-

Sample Preparation: For unknown samples, add 1 mL of the plasma sample to a headspace vial, followed by 10 µL of the internal standard spiking solution.

-

Salting Out: Add 0.3 g of NaCl to each vial to increase the volatility of the analytes. Immediately cap and vortex for 30 seconds.

HS-SPME-GC-MS Analysis

-

Incubation: Incubate the vials at 60°C for 15 minutes with agitation.

-

Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Desorption: Retract the fiber and immediately insert it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.

-

GC-MS Parameters:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Oven Program: Start at 40°C (hold for 5 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 2 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Detection: Electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode.

-

1-Pentanol ions (m/z): e.g., 42, 55, 70

-

This compound ions (m/z): e.g., 49, 63, 80 (mass shift of +10 for the M-H₂O fragment)

-

-

Data Analysis

-

Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 1-pentanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for quantification using this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.[3] It can cause skin and eye irritation, and may be harmful if inhaled.[3] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor.[3] |

| H315 | Causes skin irritation.[3] |

| H318 | Causes serious eye damage.[3] |

| H332 | Harmful if inhaled.[3] |

| H335 | May cause respiratory irritation.[3] |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion

This compound is a critical analytical reagent for researchers, scientists, and drug development professionals. Its use as a stable isotope-labeled internal standard in mass spectrometry-based methods provides the accuracy and precision required for demanding applications such as pharmacokinetic studies and biomarker quantification. Understanding its properties and the principles of its application allows for the development of robust and reliable analytical methods, ultimately contributing to the advancement of pharmaceutical science.

References

An In-depth Technical Guide to the Physical Characteristics of Deuterated 1-Pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of deuterated 1-pentanol. Deuteration, the selective replacement of hydrogen atoms with deuterium, can subtly alter a molecule's physical and chemical properties. These alterations are of significant interest in various scientific disciplines, including drug development, where they can influence metabolic pathways, and in analytical chemistry, where deuterated compounds serve as valuable internal standards. This guide summarizes the key physical properties of various deuterated forms of 1-pentanol, details the experimental methodologies for their determination, and provides insights into their characterization.

Core Physical Properties

Data Summary

The following tables summarize the known physical properties of non-deuterated 1-pentanol and its deuterated analogues.

Table 1: General Physical Properties of 1-Pentanol and Deuterated Analogues

| Property | 1-Pentanol (Non-deuterated) | 1-Pentanol-OD | 1-deuterio-1-pentanol | 1-Pentanol-d12 (Perdeuterated) |

| Molecular Formula | C₅H₁₂O | C₅H₁₁DO | C₅H₁₁DO | C₅D₁₂O |

| Molecular Weight ( g/mol ) | 88.15[1][2][3] | 89.15 | 89.15[4] | 100.22[5] |

| Melting Point (°C) | -78[1][2][6] | -78 (lit.) | No data available | No data available |

| Boiling Point (°C) | 137-139[1][2][6] | 136-138 (lit.) | No data available | No data available |

| Density (g/mL at 25°C) | 0.811[2] | 0.820 | No data available | No data available |

| Refractive Index (n20/D) | 1.409[2] | No data available | No data available | No data available |

Table 2: Additional Physical Properties of 1-Pentanol (Non-deuterated) for Comparison

| Property | Value |

| Appearance | Colorless liquid[1] |

| Odor | Characteristic mild to moderately strong odor[1] |

| Solubility in Water | 22 g/L at 25°C |

| Vapor Pressure | 200 Pa at 20°C[2] |

| Viscosity | 4.00 cP[4] |

| Surface Tension | 25.60 dyn/cm[4] |

Isotopic Effects on Physical Properties

The substitution of hydrogen with deuterium leads to a slight increase in molecular weight, which in turn can affect intermolecular forces and, consequently, the physical properties of the substance. Generally, deuteration is expected to slightly increase the boiling point, density, and viscosity compared to the protio analogue.

A study on the effect of deuterium substitution in a binary mixture of nitromethane and 1-pentanol provides some insight into these isotopic effects on the pure compounds. The research involved the synthesis of deuterated pentanol for their measurements[7].

Experimental Protocols

The determination of the physical properties of deuterated 1-pentanol follows standard laboratory procedures, often governed by organizations like ASTM International. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of deuterated 1-pentanol can be determined using methods analogous to those for non-deuterated alcohols. A common laboratory method involves distillation.

Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of deuterated 1-pentanol.

Determination of Density

The density of liquid samples like deuterated 1-pentanol is accurately measured using a pycnometer or a digital density meter.

Workflow for Density Measurement using a Pycnometer

Caption: Workflow for measuring the density of deuterated 1-pentanol.

Determination of Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter. It is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Workflow for Isotopic Purity Analysis

Caption: General workflow for determining the isotopic purity.

Applications in Research and Development

Deuterated 1-pentanol serves several important functions in scientific research and drug development:

-

Internal Standards: In quantitative analysis using mass spectrometry, deuterated analogues of the analyte are often used as internal standards. Since they have nearly identical chemical properties to the non-deuterated compound, they co-elute during chromatography and experience similar ionization effects, allowing for accurate quantification.

-

Mechanistic Studies: Deuterium labeling can be used to trace the metabolic fate of molecules and to study reaction mechanisms. The kinetic isotope effect, where a C-D bond is broken more slowly than a C-H bond, can provide valuable information about rate-determining steps in a reaction.

-

Drug Development: The "deuterium switch" is a strategy in drug design where hydrogen atoms at sites of metabolism are replaced with deuterium. This can slow down the rate of metabolism, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites.

Conclusion

This technical guide has summarized the key physical characteristics of deuterated 1-pentanol, providing a valuable resource for researchers, scientists, and professionals in drug development. The data highlights the subtle yet significant impact of isotopic substitution on the physical properties of the molecule. The detailed experimental workflows offer a practical guide for the determination of these properties and the assessment of isotopic purity. As the use of deuterated compounds continues to grow, a thorough understanding of their physical characteristics is essential for their effective application in various scientific endeavors.

References

- 1. 1-Pentanol - Alcohol - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 2. 1-Pentanol - Wikipedia [en.wikipedia.org]

- 3. 1-Pentanol(71-41-0) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Pentanol: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]

- 6. Human Metabolome Database: Showing metabocard for 1-Pentanol (HMDB0013036) [hmdb.ca]

- 7. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Pentan-d11-ol

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-pentan-d11-ol. This deuterated analog of 1-pentanol offers valuable insights into the fragmentation mechanisms of primary alcohols. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction to Mass Spectrometry of Alcohols

Electron ionization mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds. When an alcohol is introduced into the mass spectrometer, it is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation to produce a series of characteristic ions. The fragmentation patterns of alcohols are dominated by two primary pathways: alpha-cleavage and dehydration (loss of water).[1][2]

For primary alcohols like 1-pentanol, the molecular ion peak is often weak or even absent.[2][3] The most significant fragmentation pathway is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage), which results in a resonance-stabilized oxonium ion. Another common fragmentation is the loss of a water molecule.

Experimental Protocol

The data presented in this guide is based on standard electron ionization mass spectrometry techniques.

Experimental Methodologies:

-

Ionization: Electron Ionization (EI)

-

Ionization Energy: 70 eV[4]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Sample Introduction: Gas Chromatography (GC) or direct infusion

-

Ion Source Temperature: Typically maintained between 200-250 °C

These conditions are standard for the analysis of volatile organic compounds and are designed to induce reproducible fragmentation patterns.

Fragmentation Pattern of 1-Pentanol and this compound

The mass spectrum of 1-pentanol is characterized by several key fragments. By understanding these fragments, we can predict the fragmentation pattern of its fully deuterated analog, this compound. The molecular weight of 1-pentanol (C5H12O) is 88.15 g/mol , while the molecular weight of this compound (C5HD11O) is 99.22 g/mol .

Quantitative Data Summary

The following table summarizes the major observed ions for 1-pentanol and the predicted corresponding ions for this compound.

| m/z (1-Pentanol) | Relative Intensity (%) | Proposed Fragment (1-Pentanol) | m/z (this compound) | Proposed Fragment (this compound) | Neutral Loss |

| 88 | <1 | [C5H12O]+• | 99 | [C5HD11O]+• | - |

| 70 | ~50 | [C5H10]+• | 80 | [C5D10]+• | H2O / D2O |

| 55 | ~70 | [C4H7]+ | 62 | [C4D7]+ | C2H5• / C2D5• |

| 42 | 100 | [C3H6]+• | 48 | [C3D6]+• | C2H6O / C2D6O |

| 31 | ~5 | [CH2OH]+ | 33 | [CD2OH]+ | C4H9• / C4D9• |

Relative intensities for 1-pentanol are approximate and based on typical spectra from sources like the NIST WebBook.[4][5]

Key Fragmentation Pathways and Mechanisms

The primary fragmentation pathways for this compound are detailed below.

Alpha-Cleavage

Alpha-cleavage is a characteristic fragmentation of alcohols and involves the breaking of the bond between the alpha and beta carbons.[1][6] For this compound, this results in the loss of a deuterated butyl radical (•C4D9) and the formation of a deuterated oxonium ion at m/z 33.

Caption: Alpha-cleavage of the this compound molecular ion.

Dehydration (Loss of D2O)

The elimination of a water molecule (in this case, D2O) is a common fragmentation pathway for alcohols.[1] This results in the formation of an alkene radical cation. For this compound, the loss of D2O (20 amu) leads to a fragment at m/z 79.

Caption: Dehydration of the this compound molecular ion.

Formation of the Base Peak (m/z 48)

The base peak in the spectrum of 1-pentanol is at m/z 42, corresponding to the propene radical cation ([C3H6]+•).[4] This is often formed through a more complex rearrangement process. For this compound, the corresponding peak is expected at m/z 48 ([C3D6]+•). This process likely involves the loss of a C2D5OD fragment through a cyclic intermediate.

Caption: Formation of the base peak for this compound.

Formation of the [C4D7]+ Ion (m/z 62)

The peak at m/z 55 in the 1-pentanol spectrum corresponds to the [C4H7]+ ion.[4] The corresponding peak for the deuterated analog would be at m/z 62 ([C4D7]+). This fragment is likely formed from the [M-D2O]+• ion by the loss of a methyl radical (•CD3).

Caption: Formation of the m/z 62 fragment.

Conclusion

The mass spectrometry fragmentation of this compound can be systematically understood by applying the established fragmentation principles of primary alcohols and accounting for the mass shifts due to deuterium labeling. The key fragmentation pathways—alpha-cleavage, dehydration, and rearrangement reactions—lead to a predictable set of fragment ions. This in-depth analysis is crucial for the structural elucidation of labeled compounds in various scientific and industrial applications.

References

Spectroscopic Analysis of 1-Pentan-d11-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1-Pentan-d11-ol (CD3(CD2)4OH), a deuterated isotopologue of pentanol. Due to the scarcity of directly published spectroscopic data for this specific compound, this guide presents predicted data based on the well-documented spectra of 1-pentanol and the established principles of isotope effects in nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This approach offers a robust framework for researchers utilizing this compound as an internal standard, a tracer in metabolic studies, or in other applications within drug development and materials science.

Introduction

This compound is a saturated five-carbon alcohol in which eleven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines. Its primary applications include its use as an internal standard in quantitative mass spectrometry-based assays, where its chemical similarity to the non-deuterated analyte and distinct mass allow for accurate quantification. Furthermore, its resistance to metabolic degradation at the deuterated positions makes it an excellent tracer for in vivo and in vitro metabolic studies. Understanding its spectroscopic properties is crucial for its effective application and for the accurate interpretation of experimental results.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 1-pentanol, taking into account the well-established effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) has a nuclear spin of 1, in contrast to the spin of 1/2 for protium (¹H). This difference leads to significant changes in the NMR spectra. In ¹H NMR of a highly deuterated compound like this compound, the signals from the carbon-bound protons will be absent. The only observable proton signal will be from the hydroxyl (-OH) group. Conversely, in a ²H NMR spectrum, signals corresponding to the deuterated positions will be visible. In ¹³C NMR, the coupling between carbon and deuterium (C-D) will result in characteristic splitting patterns and a slight upfield shift compared to the corresponding C-H signals.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.0 - 5.0 | s (broad) | -OH |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound (Proton Decoupled)

| Predicted Chemical Shift (δ) ppm | Multiplicity (in ²H coupled spectrum) | Assignment |

| ~61.5 | t | C D₂-OH |

| ~32.0 | t | C D₂-CD₂-OH |

| ~28.0 | t | C D₂-CD₂-CD₂-OH |

| ~22.0 | t | C D₃-C D₂- |

| ~13.5 | t | C D₃- |

Note: Chemical shifts are predicted to be slightly upfield compared to 1-pentanol due to the isotopic effect. The multiplicity shown is the theoretical splitting pattern due to one-bond C-D coupling (triplet for CD₂ and a 1:1:1 triplet for CD₃), which may not always be fully resolved.

Infrared (IR) Spectroscopy

The substitution of hydrogen with deuterium, which has approximately twice the mass, leads to a predictable decrease in the vibrational frequency of the corresponding bonds. The most significant changes in the IR spectrum of this compound compared to 1-pentanol are expected in the C-D and O-H stretching regions.

Table 3: Predicted Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3600-3200 | O-H stretch (broad) |

| ~2200-2000 | C-D stretch |

| ~1050 | C-O stretch |

Mass Spectrometry (MS)

In mass spectrometry, the molecular weight of this compound is 99.22 g/mol , which is 11 mass units higher than that of 1-pentanol (88.15 g/mol ). The fragmentation pattern is expected to be similar to 1-pentanol, with characteristic losses of deuterated alkyl fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 99 | [CD₃(CD₂)₄OH]⁺ (Molecular Ion) |

| 80 | [M - D₂O]⁺ |

| 68 | [CD₃(CD₂)₃]⁺ |

| 54 | [CD₃(CD₂)₂]⁺ |

| 40 | [CD₃CD₂]⁺ |

| 33 | [CD₂OH]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted and optimized for specific instrumentation and experimental goals.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.[1][2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6, or dimethyl sulfoxide-d6).[1] The choice of solvent will depend on the solubility of any other components in the sample and the desired chemical shift window.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

¹³C NMR Acquisition:

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Sample Preparation (for Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 µg/mL.

EI-MS Analysis:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

If using a GC inlet, a suitable capillary column (e.g., a non-polar column) and temperature program should be chosen to ensure good separation and peak shape.

-

Set the ion source temperature (e.g., 200-250 °C) and electron energy (typically 70 eV).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-150).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and outlines the necessary experimental protocols for its analysis. Researchers are encouraged to use this information as a starting point and to perform their own calibrations and optimizations based on their specific instrumentation and research objectives.

References

Stability and Storage of 1-Pentan-d11-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Pentan-d11-ol (CAS Number: 126840-22-0), a deuterated analog of 1-pentanol. Proper handling and storage are critical to maintain the isotopic purity and chemical integrity of this compound, ensuring the reliability and reproducibility of experimental results.

Chemical Properties and Stability Profile

This compound, with the linear formula CD3(CD2)4OH, is a flammable liquid and should be handled with appropriate safety precautions.[1] The material is generally stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[2][3] However, its stability can be compromised by improper storage, exposure to incompatible materials, and certain environmental factors.

Factors Affecting Stability:

-

Temperature: Elevated temperatures can lead to decomposition. Decomposition is noted to begin at temperatures above 450 °C.[2][3] For optimal stability, storage at refrigerated temperatures is recommended.

-

Ignition Sources: As a flammable liquid with a flash point of approximately 49 °C (120.2 °F), it is crucial to store this compound away from heat, sparks, open flames, and other potential ignition sources.[1] Vapors are heavier than air and may form explosive mixtures with air.[3]

-

Incompatible Materials: Contact with strong oxidizers, alkali metals, alkaline earth metals, aldehydes, and acids can lead to violent reactions and should be strictly avoided.[2][3]

-

Air and Light: While specific data on light sensitivity for the deuterated form is not detailed, general best practices for chemical storage suggest keeping the container tightly closed and protected from direct sunlight to prevent potential degradation.[4] Keeping the container tightly sealed also prevents the evaporation of this volatile compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets and supplier information.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Source |

| Storage Temperature | 4 °C (Refrigerated) | [2] |

| Atmosphere | Inert atmosphere is not specified, but containers should be kept tightly closed. | [2][4][5] |

| Light Exposure | Store out of direct sunlight. | [4] |

| Container | Store in suitable, properly labeled containers. | [4] |

General Handling Precautions

-

Ventilation: Use in a well-ventilated area. Local and general ventilation should be utilized to minimize exposure.[2][4]

-

Inert Gas: While not explicitly required, for applications sensitive to atmospheric moisture or oxidation, handling under an inert atmosphere (e.g., argon or nitrogen) is a good laboratory practice.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves (butyl or nitrile rubber are suitable), and protective clothing to prevent skin and eye contact.[2][4]

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2][4]

Experimental Protocol: General Stability Assessment

While specific stability studies for this compound are not publicly available, a general protocol to assess its stability under various conditions can be designed using standard analytical techniques.

Objective: To determine the degradation of this compound over time under specified storage conditions.

Methodology:

-

Sample Preparation:

-

Aliquots of a stock solution of this compound of known concentration are prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Samples are stored under different conditions (e.g., 4°C, room temperature, elevated temperature; protected from light vs. exposed to light).

-

-

Time Points:

-

Samples are analyzed at regular intervals (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

-

-

Analytical Technique:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to separate this compound from potential degradation products and to confirm its identity and purity via its mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor for the appearance of new signals that would indicate degradation products. Deuterium NMR (²H NMR) can be used to assess the stability of the deuterium labeling.

-

-

Data Analysis:

-

The peak area of this compound at each time point is compared to the initial peak area (T=0) to quantify the percentage of degradation.

-

The appearance of any new peaks in the chromatogram or spectra would indicate the formation of degradation products, which could then be identified.

-

Visualizing Workflow for Stable Storage and Handling

The following diagram illustrates the logical workflow for ensuring the stability of this compound from receipt to use.

Caption: Logical workflow for the proper storage and handling of this compound.

References

Commercial Suppliers and Technical Guide for 1-Pentan-d11-ol in Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of 1-Pentan-d11-ol for research purposes. It is intended for researchers, scientists, and professionals in drug development who require high-purity deuterated compounds for their analytical and metabolic studies. This document summarizes key data from various suppliers, outlines a generalized experimental protocol for its application as an internal standard, and provides a visual representation of the experimental workflow.

Introduction to this compound

This compound (CAS Number: 126840-22-0) is a deuterated form of 1-pentanol, where eleven hydrogen atoms have been replaced with deuterium.[1][2][3][4] This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based analyses. Its chemical and physical properties are very similar to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric assays. This property is crucial for accurate quantification of analytes in complex biological matrices.

Commercial Suppliers

This compound is available from several reputable chemical suppliers that cater to the research and development community. These suppliers ensure high isotopic purity and provide detailed certificates of analysis. The primary suppliers identified are Sigma-Aldrich, Santa Cruz Biotechnology, and CP Lab Safety.[1][3][4] These companies offer the compound in various quantities suitable for laboratory-scale research.

Technical Data Summary

The following tables summarize the key technical and safety information for this compound, compiled from the data provided by commercial suppliers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 126840-22-0 | [1][2][3][4] |

| Molecular Formula | CD₃(CD₂)₄OH | [1][3][4] |

| Molecular Weight | 99.22 g/mol | [1][2][3][4] |

| Isotopic Purity | ≥98 atom % D | [1][2][4] |

| Chemical Purity (Assay) | ≥99% (CP) | [1][2] |

| Appearance | Colorless Liquid | [5] |

| Density | 0.911 g/mL at 25 °C | [1][2] |

| Boiling Point | 136-138 °C | [1][2] |

| Melting Point | -78 °C | [1][2] |

| Refractive Index (n20/D) | 1.409 | [1][2] |

Table 2: Safety Information for this compound

| Hazard Information | Details | Source(s) |

| GHS Pictograms | Flame, Corrosion, Exclamation Mark | [1][2] |

| Signal Word | Danger | [1][2] |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [1][2][6] |

| Precautionary Statements | P210, P233, P280, P303+P361+P353, P304+P340+P312, P305+P351+P338 | [1][2] |

| Storage Class | 3 (Flammable liquids) | [1][2] |

| Flash Point | 49.00 °C (closed cup) | [1][2] |

Applications in Research

In such applications, a known amount of this compound is added to samples containing the non-deuterated analyte (1-pentanol) or a structurally similar compound. Because the deuterated standard behaves almost identically to the analyte during sample preparation, injection, and chromatographic separation, it can be used to correct for variations and loss during the analytical process. This leads to improved accuracy and precision in the quantification of the target analyte.

Generalized Experimental Protocol

Disclaimer: The following is a generalized protocol for the use of a deuterated alcohol as an internal standard in GC-MS analysis. This protocol is provided as a representative example due to the lack of specific published methodologies for this compound. Researchers should optimize the parameters for their specific analytical needs.

Objective: To quantify the concentration of 1-pentanol in a given sample matrix using this compound as an internal standard.

Materials:

-

1-pentanol (analyte standard)

-

This compound (internal standard)

-

High-purity solvent (e.g., methanol or acetonitrile)

-

Sample matrix (e.g., plasma, urine, environmental water sample)

-

Volumetric flasks, pipettes, and vials

-

GC-MS system with a suitable capillary column

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 1-pentanol (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by adding varying amounts of the 1-pentanol stock solution to clean vials.

-

To each calibration standard, add a constant, known amount of the this compound stock solution.

-

Dilute all calibration standards to the same final volume with the solvent. This results in standards with varying analyte concentrations but a constant internal standard concentration.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add the same constant amount of the this compound stock solution as was added to the calibration standards.

-

Perform any necessary sample extraction or cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction).

-

-

GC-MS Analysis:

-

Inject the prepared calibration standards and samples into the GC-MS system.

-

Develop a chromatographic method that provides good separation of 1-pentanol and this compound from other matrix components.

-

Set the mass spectrometer to operate in a mode that allows for the detection and quantification of the characteristic ions of both the analyte and the internal standard (e.g., selected ion monitoring - SIM).

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of 1-pentanol to the peak area of this compound.

-

Construct a calibration curve by plotting this peak area ratio against the concentration of 1-pentanol.

-

For the unknown samples, calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of 1-pentanol in the samples by interpolating their peak area ratios on the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for using this compound as an internal standard in a quantitative analysis.

Caption: Generalized workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a readily available, high-purity deuterated compound from several commercial suppliers, making it an excellent choice for researchers in need of a reliable internal standard. While specific published applications are limited, its utility in enhancing the accuracy and precision of quantitative analytical methods is clear. The provided technical data and generalized protocol offer a solid foundation for scientists and drug development professionals to incorporate this compound into their research workflows.

References

Technical Guide to the Safety Data for 1-Pentan-d11-ol

This technical guide provides a comprehensive overview of the safety data for 1-Pentan-d11-ol, intended for researchers, scientists, and professionals in drug development. The document summarizes key safety information, physical and chemical properties, and toxicological data. It also includes a detailed experimental protocol for a critical safety assessment and visual diagrams of relevant biological and safety-related workflows.

Section 1: Chemical Identification and Properties

This compound is a deuterated form of 1-pentanol where 11 hydrogen atoms have been replaced by deuterium. This isotopic labeling is useful in various research applications, including metabolic studies and as an internal standard in analytical chemistry.

Synonyms: Pentyl-d11 alcohol, N-PENTYL-D11 ALCOHOL, N-PENTANOL (D11)[1] CAS Number: 126840-22-0[1] Chemical Formula: CD₃(CD₂)₄OH[1] Molecular Weight: 99.22 g/mol

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated analogue, 1-pentanol, is also included for comparison, as the deuteration has a minor effect on most of these properties.

| Property | This compound | 1-Pentanol (for comparison) |

| Appearance | Colorless liquid | Colorless liquid[2][3] |

| Odor | Characteristic, Stench[2] | Pleasant, sweet odor[4] |

| Melting Point | -78 °C (lit.) | -79 °C to -78 °C[4][5] |

| Boiling Point | 136-138 °C (lit.) | 137-139 °C[5] |

| Density | 0.911 g/mL at 25 °C | 0.811 - 0.815 g/cm³ at 20 °C[2][4] |

| Flash Point | 49.00 °C (120.2 °F) - closed cup | 37.8 °C to 49 °C[4][6] |

| Autoignition Temperature | Not available | 300 °C (572 °F)[4] |

| Water Solubility | Not available | 22 - 27 g/L at 20-22 °C[6] |

| Vapor Pressure | Not available | 2.6 hPa (mbar) at 20 °C[2] |

| Vapor Density | Not available | 3.0 - 3.04 (Air = 1)[2][4] |

| Refractive Index | n20/D 1.409 (lit.) | Not available |

| Isotopic Purity | 98 atom % D | Not applicable |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard classifications, signal word, pictograms, and statements are summarized below.

GHS Classification

-

Signal Word: Danger

-

Hazard Pictograms:

-

Flame (Flammable liquids)

-

Corrosion (Serious eye damage)

-

Exclamation Mark (Acute toxicity, Skin irritation, Specific target organ toxicity)

-

-

Hazard Statements:

-

H226: Flammable liquid and vapour.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

GHS Hazard Communication Workflow

The following diagram illustrates the general workflow for classifying and communicating chemical hazards under the GHS framework.

References

- 1. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 2. durhamtech.edu [durhamtech.edu]

- 3. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. westliberty.edu [westliberty.edu]

- 5. 1-Pentanol - Wikipedia [en.wikipedia.org]

- 6. agilent.com [agilent.com]

An In-depth Technical Guide on the Solubility of 1-Pentan-d11-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1-Pentan-d11-ol, a deuterated form of 1-pentanol. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data for its non-deuterated counterpart, 1-pentanol. The physical and chemical properties of deuterated and non-deuterated compounds are generally very similar, making 1-pentanol an excellent proxy for understanding the solubility of this compound.

Core Concepts

Solubility is a critical parameter in drug development and various chemical processes, influencing bioavailability, formulation, and reaction kinetics. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. 1-pentanol, and by extension this compound, is an amphiphilic molecule, possessing both a polar hydroxyl (-OH) group and a non-polar five-carbon alkyl chain. This structure allows for a degree of solubility in both polar and non-polar solvents.

Data Presentation: Physicochemical Properties

A comparison of the key physical properties of this compound and 1-pentanol is presented below. The similarity in these properties supports the use of 1-pentanol as a proxy for solubility studies.

| Property | This compound | 1-Pentanol |

| Molecular Formula | C₅D₁₁OH | C₅H₁₂O |

| Molecular Weight | 99.22 g/mol | 88.15 g/mol |

| Boiling Point | 136-138 °C | 137-139 °C |

| Melting Point | -78 °C | -78 °C |

| Density | 0.911 g/mL at 25 °C | 0.811 g/cm³ |

| Refractive Index | n20/D 1.409 | n20/D 1.409 |

Solubility Profile of 1-Pentanol in Organic Solvents

The following table summarizes the known solubility of 1-pentanol in a range of common organic solvents. This data provides a strong indication of the expected solubility of this compound.

| Solvent | Classification | Solubility of 1-Pentanol |

| Ethanol | Polar Protic | Miscible[1] |

| Methanol | Polar Protic | Miscible[1] |

| Acetone | Polar Aprotic | Soluble[1][2] |

| Diethyl Ether | Polar Aprotic | Miscible[1] |

| Toluene | Non-polar | Soluble |

| Hexane | Non-polar | Miscible[3] |

| Chloroform | Non-polar | Highly Soluble[4] |

| Ethyl Acetate | Polar Aprotic | Soluble |

It is described as being easily soluble in organic solvents.[5][6]

Experimental Protocols for Solubility Determination

For researchers wishing to determine the precise solubility of this compound in specific solvents, the following established experimental protocols are recommended.

1. Visual Miscibility/Insolubility Test (Qualitative)

-

Objective: To quickly determine if a solute is miscible, partially miscible, or immiscible in a solvent at a given temperature.

-

Methodology:

-

To a clear, dry test tube, add a known volume (e.g., 1 mL) of the organic solvent.

-

Incrementally add a known volume (e.g., 0.1 mL) of this compound to the solvent.

-

After each addition, cap the test tube and vortex or invert gently to ensure thorough mixing.

-

Visually inspect the solution for homogeneity. The presence of a single, clear phase indicates miscibility. The formation of a cloudy suspension or distinct layers indicates partial miscibility or immiscibility, respectively.

-

Continue adding the solute until a phase separation is observed or a significant volume has been added without separation.

-

2. Cloud Point Titration (Quantitative)

-

Objective: To determine the maximum solubility of a solute in a solvent at a specific temperature.

-

Methodology:

-

Place a known volume or weight of the organic solvent in a thermostatically controlled vessel equipped with a magnetic stirrer and a light source and detector (nephelometer).

-

Begin stirring the solvent at a constant rate.

-

Slowly titrate the this compound into the solvent at a constant, slow rate.

-

Monitor the turbidity of the solution. The point at which a persistent cloudiness appears is the "cloud point," indicating that the saturation point has been exceeded.

-

The volume of this compound added to reach the cloud point is used to calculate the solubility.

-

3. Gravimetric Method (Quantitative)

-

Objective: To determine the solubility of a solute in a solvent by measuring the mass of the dissolved solute in a saturated solution.

-

Methodology:

-

Create a supersaturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solute to settle.

-

Carefully extract a known volume of the clear, saturated supernatant.

-

Evaporate the solvent from the extracted sample under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solute is achieved.

-

The weight of the remaining this compound is used to calculate the solubility in terms of g/L or mol/L.

-

Mandatory Visualization

Caption: Experimental workflow for the gravimetric determination of solubility.

References

- 1. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Pentanol - Alcohol - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 3. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Human Metabolome Database: Showing metabocard for 1-Pentanol (HMDB0013036) [hmdb.ca]

- 6. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1-Pentan-d11-ol as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Pentan-d11-ol as an internal standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile and semi-volatile organic compounds. The use of a deuterated internal standard like this compound is a robust method to enhance accuracy and precision by correcting for variations during sample preparation and analysis.

Introduction

Quantitative analysis by GC-MS is a cornerstone in various scientific fields, including food and beverage quality control, environmental monitoring, and pharmaceutical development. Achieving accurate and reproducible results can be challenging due to potential variations in sample extraction, injection volume, and instrument response. The use of an internal standard that closely mimics the chemical and physical properties of the analytes of interest is crucial for reliable quantification.

This compound (CD₃(CD₂)₄OH) is an ideal internal standard for a range of medium-polarity volatile organic compounds (VOCs), particularly C4-C6 alcohols, esters, and aldehydes. Its deuterated nature ensures it behaves nearly identically to its non-deuterated counterparts during extraction and chromatographic separation, while its distinct mass-to-charge ratio (m/z) allows for clear differentiation and quantification by the mass spectrometer. This application note details a validated headspace solid-phase microextraction (HS-SPME) GC-MS method for the quantification of key flavor compounds in an alcoholic beverage matrix.

Principle of the Method

The methodology is founded on the principle of equilibrium partitioning of volatile analytes from a liquid sample into the headspace of a sealed vial. A Solid-Phase Microextraction (SPME) fiber is introduced into the headspace, where it adsorbs and concentrates the VOCs. A precise amount of this compound is added to all samples, calibration standards, and blanks. As the internal standard is subjected to the same experimental conditions as the target analytes, the ratio of the analyte peak area to the internal standard peak area provides a reliable basis for accurate quantification. Following extraction, the analytes are thermally desorbed from the SPME fiber into the GC inlet, separated by the gas chromatograph, and detected by the mass spectrometer.

Experimental Protocols

Materials and Reagents

-

Analytes: 1-Butanol, 2-Methyl-1-butanol (Isoamyl alcohol), 3-Methyl-1-butanol (Active amyl alcohol), Ethyl Acetate

-

Internal Standard: this compound

-

Solvent: Ethanol (20% v/v in deionized water) for calibration standards

-

Sample Matrix: Representative alcoholic beverage (e.g., neutral grain spirit, unflavored vodka)

-

SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Autosampler: Capable of SPME and liquid injections

-

GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL stock solution of this compound in methanol.

-

Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 10 µg/mL.

-

Analyte Stock Solution: Prepare a mixed stock solution of 1-butanol, 2-methyl-1-butanol, 3-methyl-1-butanol, and ethyl acetate at 1000 µg/mL each in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into a 20% ethanol/water solution to achieve final concentrations ranging from 0.1 to 50 µg/mL. A constant amount of the IS Working Solution is added to each calibration standard to yield a final concentration of 1 µg/mL of this compound.

Sample Preparation

-

Pipette 5 mL of the alcoholic beverage sample into a 20 mL headspace vial.

-

Add 50 µL of the 10 µg/mL this compound IS Working Solution to the vial.

-

Immediately seal the vial with a magnetic screw cap.

-

Vortex the sample for 10 seconds.

GC-MS Parameters

| Parameter | Value |

| Inlet | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| SPME Desorption Time | 2 min |

| Oven Program | |

| Initial Temperature | 40 °C, hold for 2 min |

| Ramp 1 | 5 °C/min to 150 °C |

| Ramp 2 | 20 °C/min to 240 °C, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Ethyl Acetate | 43 | 61 | 88 |

| 1-Butanol | 56 | 43 | 74 |

| 2-Methyl-1-butanol | 57 | 70 | 88 |

| 3-Methyl-1-butanol | 57 | 70 | 88 |

| This compound (IS) | 66 | 47 | 99 |

Data Presentation and Results

The following tables summarize the quantitative data obtained from the analysis of a spiked alcoholic beverage sample. The data is for illustrative purposes to demonstrate the application of the method.

Calibration Curve Data

| Analyte | Concentration Range (µg/mL) | R² |

| Ethyl Acetate | 0.1 - 50 | 0.9992 |

| 1-Butanol | 0.1 - 50 | 0.9989 |

| 2-Methyl-1-butanol | 0.1 - 50 | 0.9995 |

| 3-Methyl-1-butanol | 0.1 - 50 | 0.9994 |

Method Validation Data

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=5) | Recovery (%) | RSD (%) |

| Ethyl Acetate | 10.0 | 9.8 ± 0.3 | 98.0 | 3.1 |

| 1-Butanol | 10.0 | 10.2 ± 0.4 | 102.0 | 3.9 |

| 2-Methyl-1-butanol | 10.0 | 9.9 ± 0.2 | 99.0 | 2.0 |

| 3-Methyl-1-butanol | 10.0 | 10.1 ± 0.3 | 101.0 | 3.0 |

Visualizations

The following diagrams illustrate the key workflows and relationships in this application.

Caption: Experimental workflow for the quantification of volatile compounds using this compound as an internal standard with HS-SPME-GC-MS.

Application Note: Quantitative Analysis of Volatile Compounds Using 1-Pentan-d11-ol as an Internal Standard by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of volatile organic compounds (VOCs) in liquid and solid matrices using 1-Pentan-d11-ol as an internal standard (IS). The protocol employs Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard like this compound is crucial for accurate and precise quantification as it effectively compensates for variations in sample matrix, extraction efficiency, and instrument response.[1] This document provides detailed experimental protocols, data presentation in structured tables, and visualizations to aid researchers in implementing this method for applications in food and beverage quality control, environmental analysis, and drug development.

Introduction

The analysis of volatile organic compounds is essential in various scientific fields, including flavor and fragrance chemistry, environmental monitoring, and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of VOCs.[2] However, accurate quantification can be challenging due to the volatility of the analytes and the complexity of sample matrices.

The internal standard method is a widely accepted approach to improve the accuracy and precision of quantitative analysis. An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based methods. Their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis. The mass difference allows for clear differentiation by the mass spectrometer, enabling reliable quantification.